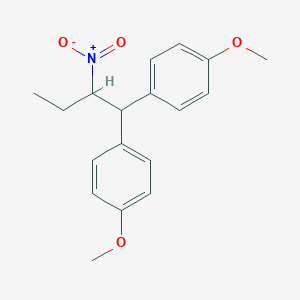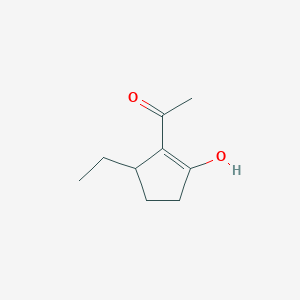
2-(2-Nonylphenoxy)ethyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nonylphenoxy)ethyl hydrogen sulfate is a chemical compound with the molecular formula C17H28O5S. It is characterized by its unique structure, which includes a nonylphenoxy group attached to an ethyl hydrogen sulfate moiety. This compound is known for its versatility and is used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nonylphenoxy)ethyl hydrogen sulfate typically involves the sulfation of 2-(2-nonylphenoxy)ethanol. This process can be achieved using various sulfating agents such as sulfur trioxide, chlorosulfonic acid, or sulfamic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired sulfate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nonylphenoxy)ethyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group, yielding 2-(2-nonylphenoxy)ethanol.
Substitution: The sulfate group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce 2-(2-nonylphenoxy)ethanol .
Aplicaciones Científicas De Investigación
2-(2-Nonylphenoxy)ethyl hydrogen sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is employed in studies involving cell membrane interactions and protein binding.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of detergents, lubricants, and other industrial products
Mecanismo De Acción
The mechanism of action of 2-(2-Nonylphenoxy)ethyl hydrogen sulfate involves its interaction with various molecular targets. The sulfate group can form hydrogen bonds with proteins and other biomolecules, facilitating interactions at the molecular level. These interactions can affect cellular processes and biochemical pathways, making the compound useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Nonylphenoxy)ethyl hydrogen sulfate: Similar in structure but with a different position of the nonyl group.
2-(2-Octylphenoxy)ethyl hydrogen sulfate: Contains an octyl group instead of a nonyl group.
2-(2-Decylphenoxy)ethyl hydrogen sulfate: Contains a decyl group instead of a nonyl group.
Uniqueness
2-(2-Nonylphenoxy)ethyl hydrogen sulfate is unique due to its specific nonylphenoxy structure, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring specific surfactant and emulsifying properties .
Propiedades
Número CAS |
1135681-91-2 |
|---|---|
Fórmula molecular |
C17H28O5S |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
2-(2-nonylphenoxy)ethyl hydrogen sulfate |
InChI |
InChI=1S/C17H28O5S/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)21-14-15-22-23(18,19)20/h9-10,12-13H,2-8,11,14-15H2,1H3,(H,18,19,20) |
Clave InChI |
OMVCJIMAGMXTOO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=CC=C1OCCOS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


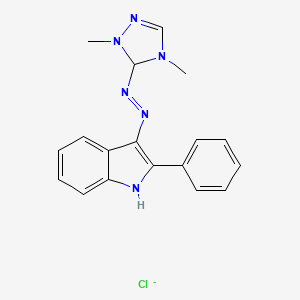


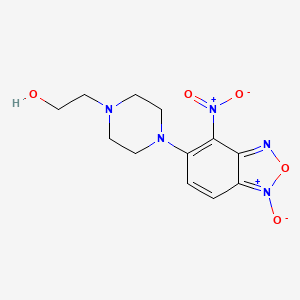
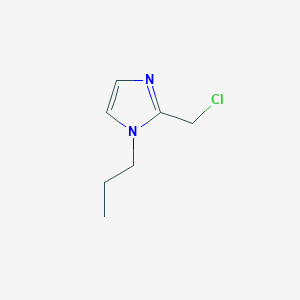
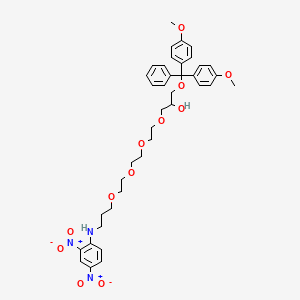


![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)


![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
